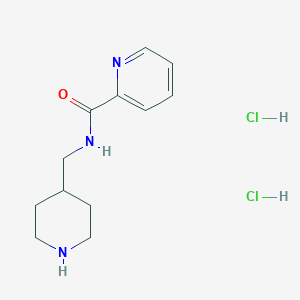

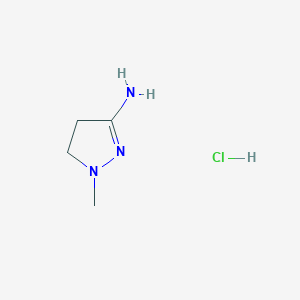

![molecular formula C11H11F2N3 B1431067 4,5-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole CAS No. 1515969-71-7](/img/structure/B1431067.png)

4,5-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole

Overview

Description

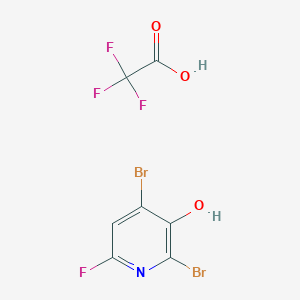

4,5-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound with a fused imidazole and pyrrolidine ring system. The presence of fluorine atoms at positions 4 and 5 on the benzo[d]imidazole core contributes to its unique properties. This compound has drawn attention due to its potential biological activities and synthetic versatility.

Synthesis Analysis

Several synthetic approaches exist for the preparation of this compound. Researchers have reported methods involving ring construction from different cyclic or acyclic precursors. Additionally, functionalization of preformed pyrrolidine rings, such as proline derivatives, has been explored. The choice of synthetic strategy impacts the stereochemistry of the resulting compound, which in turn affects its biological profile.

Molecular Structure Analysis

The molecular structure of 4,5-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole consists of a benzo[d]imidazole core fused with a pyrrolidine ring. The fluorine atoms at positions 4 and 5 introduce electron-withdrawing effects, influencing its reactivity and interactions with biological targets. The spatial arrangement of substituents around the pyrrolidine ring significantly impacts its binding mode to enantioselective proteins.

Chemical Reactions Analysis

Studies have explored the reactivity of this compound with various electrophiles and nucleophiles. Functional group modifications, such as halogenation, alkylation, and acylation, have been investigated. Researchers have also examined its behavior under different reaction conditions, aiming to optimize synthetic routes and enhance yield.

Physical And Chemical Properties Analysis

- Melting Point : Investigating the melting point provides insights into its crystalline structure and purity.

- Solubility : Understanding its solubility in different solvents aids in formulation and drug delivery.

- Spectral Data : UV, IR, and NMR spectra reveal functional groups and confirm its structure.

Scientific Research Applications

Antimicrobial Activity

Researchers have synthesized novel series of benzimidazole derivatives, including structures similar to 4,5-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole, showing significant in-vitro antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. These compounds' ability to act against drug-resistant pathogens highlights their potential as new antimicrobial agents (Mallemula, Sanghai, Himabindu, & Chakravarthy, 2015).

Cancer Research

In the realm of cancer research, specific benzimidazole derivatives have demonstrated considerable antiproliferative activity on selected human cancer cell lines, including prostate, lung, cervical, and breast cancer cells. Certain compounds among these derivatives effectively inhibit microtubule assembly formation, indicating their potential as cancer therapeutics (Mullagiri, Nayak, Sunkari, Mani, Guggilapu, Nagaraju, Alarifi, & Kamal, 2018).

Material Science

Benzimidazole compounds have been used in the synthesis of covalent organic frameworks (COFs) from chiral building blocks, demonstrating a facile strategy for constructing chiral-functionalized COFs. These frameworks show promise as heterogeneous organocatalysts due to their structural robustness and high activity, expanding the application of benzimidazole derivatives into the field of catalysis and material design (Xu, Ding, An, Wu, & Wang, 2016).

Synthetic Chemistry

The versatile chemistry of benzimidazole derivatives facilitates the creation of novel compounds with potential applications in various domains. For instance, the development of novel spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives via 1,3-dipolar cycloaddition reaction showcases the synthetic utility of these compounds. Such derivatives could have implications in the development of new pharmaceuticals or as intermediates in organic synthesis (Poomathi, Mayakrishnan, Muralidharan, & Perumal, 2015).

Safety And Hazards

- Toxicity : Assessing its toxicity profile is crucial for safe handling and potential therapeutic use.

- Stability : Investigating stability under various conditions (light, temperature, humidity) ensures proper storage.

- Environmental Impact : Consideration of environmental effects during synthesis and disposal is essential.

Future Directions

- Biological Evaluation : Conduct thorough in vitro and in vivo studies to explore its pharmacological activities.

- Structure-Activity Relationship (SAR) : Investigate how subtle structural modifications impact its biological properties.

- Formulation Development : Optimize formulations for drug delivery.

- Target Identification : Identify specific protein targets for rational drug design.

properties

IUPAC Name |

4,5-difluoro-2-pyrrolidin-2-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2N3/c12-6-3-4-7-10(9(6)13)16-11(15-7)8-2-1-5-14-8/h3-4,8,14H,1-2,5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRRQVHGYGGHHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC3=C(N2)C=CC(=C3F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

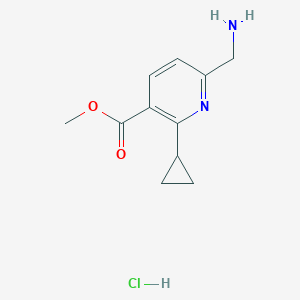

![[3-(Trifluoromethyl)adamantan-1-yl]methanamine hydrochloride](/img/structure/B1430994.png)

![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-amine](/img/structure/B1430999.png)

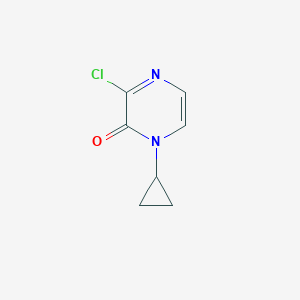

![6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B1431007.png)